molecular formula C8H6BrNO4 B2684927 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid CAS No. 2580243-33-8

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B2684927
CAS No.: 2580243-33-8
M. Wt: 260.043
InChI Key: YTHADDJUFXVBOF-UHFFFAOYSA-N
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Description

“7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound with the empirical formula C7H6BrNO2 . It has a molecular weight of 216.03 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The SMILES string of this compound is Brc1cnc2OCCOc2c1 . This provides a textual representation of the compound’s structure.


Physical and Chemical Properties Analysis

This compound is a solid . Its predicted boiling point is 272.5±40.0 °C and its predicted density is 1.690±0.06 g/cm3 . The compound should be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid is utilized in the synthesis and reactions of pyrido[2,3-d] and pyrido[3,4-d][1,3]dioxoles. The methylester of 3,4-dihydroxy-pyridine-6-carboxylic acid reacts with bromochloromethane and potassium carbonate, leading to various derivatives through methylenation. This demonstrates its role in creating structurally diverse compounds through chemical transformations, expanding the toolkit available for chemical synthesis and research into new materials and pharmaceuticals (Daliacker, Fechter, & Mues, 1979).

Antibacterial Agents

Research into pyridonecarboxylic acids as antibacterial agents includes the synthesis of analogues involving substitutions at the C-7 position, demonstrating the potential of derivatives of this compound in developing more effective antibacterial compounds. Such studies are crucial for the ongoing search for new antibiotics to combat resistant bacteria, highlighting the importance of this compound in medicinal chemistry and pharmaceutical research (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Coordination Compounds and Photophysical Properties

The synthesis of coordination compounds and the study of their photophysical properties are another area where derivatives of this compound find application. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been explored for their structural characteristics and luminescence efficiencies. This research contributes to the development of materials with potential applications in sensing, imaging, and light-emitting devices, showcasing the versatility of this compound in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety and Hazards

This compound is classified as a combustible solid . It has been assigned the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H335 (May cause respiratory irritation), H319 (Causes serious eye irritation), and H315 (Causes skin irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-3-5-7(14-2-1-13-5)10-6(4)8(11)12/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHADDJUFXVBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC(=C(C=C2O1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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